Cas no 58785-63-0 (2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-)

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- structure
58785-63-0 structure
Product Name:2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-
CAS-Nr.:58785-63-0
MF:C44H76O14
MW:829.065855979919
CID:375342
PubChem ID:10101992
Update Time:2025-04-19

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-
    • lonomycin
    • Antibiotic DE-3936
    • Emericid
    • LogP
    • Lonomycin A
    • UNII-P54LV930KA
    • P54LV930KA
    • (S)-2-((2R,3R,4S,5R,6S)-2-hydroxy-6-((S)-1-((2S,5R,7S,8R,9S)-2-((2S,2'R,3'S,4'R,5R,5'R)-5'-((2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)-4'-methoxy-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-9-methoxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)ethyl)-4-methoxy-3,5-dimethyltetrahydro-2H-pyran-2-yl)propanoic acid
    • 58785-63-0
    • Q27286191
    • Antibiotic DE 3936
    • DTXSID501319102
    • NS00011836
    • Antibiotic TM 481
    • LONOMYCIN A [MI]
    • SCHEMBL456048
    • (2S)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid
    • Inchi: 1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-/m1/s1
    • InChI-Schlüssel: BKZOUCVNTCLNFF-IGXZVFLKSA-N
    • Lächelt: O1[C@H](CC[C@@]1(C)[C@H]1[C@@H](C)[C@H]([C@H]([C@@H]2[C@@H](C)[C@@H]([C@@H](C)[C@@](C)(O)O2)OC)O1)OC)[C@]1(C)CC[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@@H](C)[C@@H]3[C@H](C)[C@@H]([C@@H](C)[C@@]([C@@H](C(=O)O)C)(O)O3)OC)O2)OC)O1

Berechnete Eigenschaften

  • Genaue Masse: 828.523507
  • Monoisotopenmasse: 828.523507
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Schwere Atomanzahl: 58
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1450
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 22
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 170
  • XLogP3: 5.5

Experimentelle Eigenschaften

  • Dichte: 1.0642 (rough estimate)
  • Schmelzpunkt: 109-114°
  • Siedepunkt: 683.74°C (rough estimate)
  • Flammpunkt: 230.4°C
  • Brechungsindex: 1.6130 (estimate)
  • pka: pKa (66% acetone) 5.9(at 25℃)
  • Spezifische Rotation: D20 +66.6° (c = 1 in CHCl3); D23 +57.5° (c = 0.40 in CH2Cl2)

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- Verwandte Literatur

58785-63-0 (2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-) Verwandte Produkte

Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hebei Liye chemical Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Liye chemical Co.,Ltd